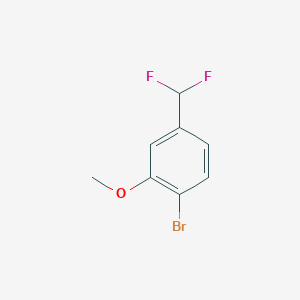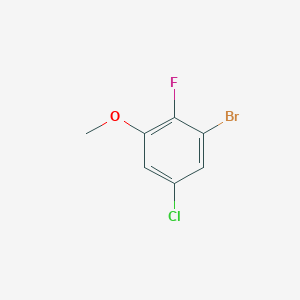
1-Bromo-2-chloro-5-fluoro-3-methoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-chloro-5-fluoro-3-methoxybenzene is an organic compound with the molecular formula C7H5BrClFO. It is a halogenated aromatic compound, meaning it contains multiple halogen atoms (bromine, chlorine, and fluorine) attached to a benzene ring, along with a methoxy group (-OCH3). This compound is of interest in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Bromo-2-chloro-5-fluoro-3-methoxybenzene can be synthesized through several methods, including electrophilic aromatic substitution reactions
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process. This involves the controlled addition of halogens to a benzene ring under specific conditions, such as the presence of a catalyst and appropriate temperature and pressure settings. The methoxy group is then introduced using methanol in the presence of an acid catalyst.
Análisis De Reacciones Químicas
Types of Reactions: 1-Bromo-2-chloro-5-fluoro-3-methoxybenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of dihaloalkanes or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, replacing one of the halogen atoms with another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like halogenating agents (Br2, Cl2, F2) and nucleophiles (e.g., Grignard reagents) are employed.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Dihaloalkanes, reduced derivatives.
Substitution: Various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-2-chloro-5-fluoro-3-methoxybenzene is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems and pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-bromo-2-chloro-5-fluoro-3-methoxybenzene exerts its effects depends on the specific reaction or application. For example, in electrophilic substitution reactions, the compound acts as an electrophile, attacking nucleophilic sites on other molecules. The molecular targets and pathways involved vary based on the context of the reaction or application.
Comparación Con Compuestos Similares
1-Bromo-3-methoxybenzene
2-Chloro-5-fluoro-3-methoxybenzene
5-Bromo-2-chloro-1-fluoro-3-methoxybenzene
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propiedades
IUPAC Name |
1-bromo-2-chloro-5-fluoro-3-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClFO/c1-11-6-3-4(10)2-5(8)7(6)9/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBQQWFZGWQNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)F)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Bromo-7-chloro-imidazo[1,2-c]pyrimidine](/img/structure/B7961475.png)








![5-Bromo-1-cyclopropyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B7961541.png)


![2-Bromopyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B7961575.png)

